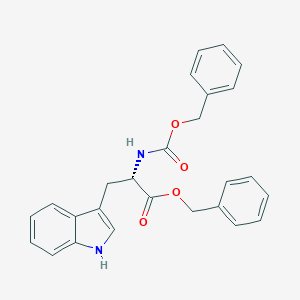

Z-Trp-OBzl

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCVEDLXBEKPC-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189904 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69876-37-5 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of Z-Trp-OBzl in Biochemical Research and Drug Development

Abstract: Nα-Benzyloxycarbonyl-L-tryptophan benzyl ester, commonly abbreviated as Z-Trp-OBzl, is a cornerstone reagent in the field of synthetic peptide chemistry and a valuable building block in medicinal chemistry. This guide provides an in-depth technical overview of its core applications, focusing on the strategic rationale behind its use. We will explore the critical role of its dual protecting groups—the benzyloxycarbonyl (Z) group for the amine and the benzyl ester (OBzl) for the carboxyl—in navigating the complexities of peptide synthesis, particularly the challenges associated with the acid-sensitive indole side chain of tryptophan. Beyond its foundational role in peptide assembly, this guide illuminates the application of this compound in the rational design of bioactive molecules, including its use as a pharmacophore in the development of novel therapeutics. Detailed experimental workflows, mechanistic diagrams, and a survey of analytical characterization methods are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their work.

The Molecular Architecture and Strategic Function of this compound

This compound is the L-isomer of tryptophan in which the α-amino and α-carboxyl functional groups are masked with specific protecting groups[1][2]. This protection is fundamental to its utility, preventing the uncontrolled polymerization of the amino acid and directing reactivity to the desired site during stepwise chemical synthesis[3].

-

Chemical Structure: Benzyl (S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate[1]

-

Molecular Formula: C₂₆H₂₄N₂O₄[1]

-

Molecular Weight: 428.5 g/mol [1]

The Role of Protecting Groups

The choice of the Z and OBzl groups is strategic, offering stability under certain conditions while allowing for selective removal under others.

-

The Nα-Benzyloxycarbonyl (Z or Cbz) Group: Introduced by Bergmann and Zervas in 1932, the Z-group was one of the first reversible Nα-protecting groups developed for peptide synthesis[4]. It protects the primary amine from participating in unwanted side reactions. It is notably stable to the acidic conditions often used to remove other protecting groups like tert-butyloxycarbonyl (Boc), but it can be cleanly removed under neutral conditions via catalytic hydrogenolysis[5][6].

-

The Cα-Benzyl Ester (OBzl) Group: The benzyl ester protects the carboxylic acid, preventing it from reacting while the N-terminus of another amino acid is being coupled. Similar to the Z-group, the OBzl group is stable to many reagents but can be cleaved by catalytic hydrogenolysis or strong acids, such as hydrofluoric acid (HF)[7][8].

Core Application: A Building Block in Peptide Synthesis

The primary biochemical application of this compound is as a protected building block for the incorporation of tryptophan into a growing peptide chain. Tryptophan presents a unique challenge in peptide synthesis due to its indole side chain.

The Challenge of Tryptophan Incorporation

The indole ring of tryptophan is electron-rich and susceptible to modification under acidic conditions, which are commonly employed in many peptide synthesis strategies[4]. During the removal of acid-labile protecting groups like Boc, carbocations are generated as byproducts[3][5]. These electrophilic species can attack the indole nucleus, leading to undesired alkylated peptide side products[3][5]. This necessitates a carefully designed protection strategy, often involving the use of "scavenger" molecules in cleavage cocktails to quench these reactive intermediates[5][9]. While this compound protects the peptide backbone, side-chain protection of the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is strongly recommended in modern solid-phase synthesis to prevent these modifications[9].

Role in Synthesis Methodologies

This compound is applicable in both classical solution-phase synthesis and as a component for fragment condensation in solid-phase peptide synthesis (SPPS).

-

Solution-Phase Synthesis: In this classical approach, protected amino acids are coupled sequentially in a suitable solvent. This compound can be used to introduce a C-terminal tryptophan or be deprotected at either end for chain elongation.

-

Solid-Phase Peptide Synthesis (SPPS) & Fragment Condensation: While modern automated SPPS predominantly uses Fmoc or Boc chemistry for Nα-protection, the principles are the same[3][4]. Larger proteins are often assembled by synthesizing protected peptide segments on a solid support, cleaving them, and then coupling these fragments together in solution[3][5]. A fragment such as Z-Trp-[...]-peptide-OH could be synthesized and then coupled to another fragment. The Z and OBzl groups are part of the Boc/Bzl protection scheme, which, while not perfectly orthogonal, is practically useful because the Boc group can be removed with mild acid (like TFA) while benzyl-based groups require stronger acids (like HF) for cleavage[3][5].

Methodologies and Experimental Protocols

The utility of this compound is defined by the chemical reactions used for its coupling and deprotection. The following protocols are generalized representations of standard laboratory procedures.

Protocol 3.1: Peptide Bond Formation (Amide Coupling)

This protocol describes the activation of a protected amino acid's carboxyl group to facilitate coupling with the free amine of a resin-bound peptide chain.

Objective: To couple a protected tryptophan derivative to a growing peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Protected Tryptophan (e.g., Z-Trp-OH) (3-5 equivalents)

-

Coupling Agent (e.g., HBTU, HATU) (3-5 equivalents)[10]

-

Base (e.g., DIPEA, Hunig's base) (6-10 equivalents)

-

Anhydrous Solvent (e.g., DMF, NMP)

Procedure:

-

Pre-activation: In a separate vessel, dissolve the protected tryptophan and the coupling agent in the solvent. Add the base and allow the mixture to react for 1-5 minutes to form the activated ester.

-

Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the swelled, deprotected, and neutralized peptide-resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with the solvent (e.g., 3x DMF, 3x DCM) to remove all excess reagents and byproducts[3]. The peptide-resin is now ready for the next deprotection cycle.

Protocol 3.2: Deprotection via Catalytic Hydrogenolysis

This is the most common method for the simultaneous removal of both the Z and OBzl protecting groups under mild, neutral conditions.

Objective: To cleave the Z and OBzl groups to yield the free peptide.

Materials:

-

Z-Trp(OBzl)-containing peptide

-

Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

-

Hydrogen Source (H₂ gas balloon or hydrogenator)

-

Solvent (e.g., Methanol, Ethanol, Acetic Acid)

Procedure:

-

Dissolution: Dissolve the protected peptide in the chosen solvent in a flask suitable for hydrogenation.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon).

-

Catalyst Addition: Carefully add the Pd/C catalyst to the flask.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen (H₂) gas via a balloon or by connecting to a hydrogenation apparatus.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-24 hours and can be monitored by TLC or LC-MS.

-

Filtration: Once complete, carefully purge the flask with inert gas again. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide. Further purification via chromatography may be required.

| Deprotection Method | Reagents & Conditions | Groups Removed | Advantages | Cautions |

| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH[6] | Z, OBzl | Mild, neutral conditions. High yield. | Catalyst can be pyrophoric. Incompatible with sulfur-containing residues (Met, Cys). |

| Strong Acidolysis (HF) | Anhydrous HF, 0°C, with scavengers[5] | OBzl, Boc, other benzyl-based groups | Highly effective and versatile for many groups. | Extremely toxic and corrosive; requires specialized equipment. Can cause side reactions with Trp if scavengers are not used[5]. |

| Transfer Hydrogenation | Cyclohexene or Formic Acid, Pd/C[11] | Z, OBzl | Avoids use of pressurized H₂ gas. | May require higher temperatures or longer reaction times. |

| Lewis Acids | BBr₃ or TMSI in CH₂Cl₂[12] | OBzl (and other ethers) | Effective for cleaving stable ethers. | Very aggressive conditions that can cleave many other protecting groups. |

Advanced Applications in Drug Development

Beyond its role as a passive building block, this compound and its derivatives are actively used in the design of new therapeutic agents. The tryptophan moiety itself is crucial for many biological interactions, playing roles in protein folding, stability, and binding site interactions[13][14].

Synthesis of Enzyme Inhibitors and Substrates

Protected amino acids are fundamental precursors for synthesizing peptidomimetics that can act as enzyme inhibitors or substrates[7][15]. By incorporating a protected tryptophan, researchers can build molecules that probe or block the active sites of enzymes that recognize tryptophan-containing sequences, such as certain proteases or kinases. The design is often structure-based, where the synthetic molecule is tailored to fit the enzyme's active site[16].

Case Study: The "Trp-Trp-OBzl" Pharmacophore

A compelling example of this compound's role in drug discovery comes from the development of novel anti-tumor agents. Researchers identified an anti-tumoral pharmacophore, Trp-Trp-OBzl , from active β-carboline compounds[17]. This core structure was then used as a template to synthesize a library of twenty novel tripeptides (AA-Trp-Trp-OBzl), where various amino acids were coupled to the N-terminus[17]. Subsequent in vitro and in vivo testing revealed that several of these new compounds possessed significant anti-tumor activity, with some being more potent than the reference drug cytarabine[17]. The proposed mechanism of action for these molecules was DNA intercalation[17]. This work exemplifies a powerful drug development strategy where a protected peptide fragment serves as the key structural motif for creating a new class of therapeutic candidates.

Analytical Characterization

Ensuring the purity and structural integrity of this compound and the peptides synthesized from it is critical. A combination of analytical techniques is employed for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique used to assess the purity of the final compound[18]. By using a reverse-phase column (e.g., C18), impurities can be separated and quantified[19].

-

Mass Spectrometry (MS): LC-MS is a powerful tool that provides molecular weight information, confirming the identity of the desired product and helping to identify unknown impurities or side products[19][20].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming that the protecting groups are intact and that the correct stereochemistry is maintained[20].

Conclusion

This compound is far more than a simple protected amino acid; it is a strategic tool for chemists and biochemists. Its dual Z and OBzl protecting groups provide a robust solution for introducing the sensitive tryptophan residue into peptides, particularly in the context of solution-phase synthesis and fragment condensation strategies. Furthermore, its demonstrated use as a core pharmacophore in the development of new anti-tumor agents highlights its significant potential in modern drug discovery. A thorough understanding of the methodologies for its incorporation, deprotection, and characterization is essential for any scientist working to synthesize novel peptides and peptidomimetics for therapeutic or research purposes.

References

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Wendl, U., et al. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. U.S. Patent No. 5,300,651. Washington, DC: U.S. Patent and Trademark Office.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2025). bioRxiv.

- Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. (n.d.). Advent Chembio.

- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1–18.1.25.

- A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism. (2014). RSC Publishing.

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

- Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). (2023). Kyoto U OCW via YouTube.

- A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1-H...O=C (backbone) hydrogen bond. (2024). PubMed.

- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.

- Protecting Groups. (n.d.). Organic Chemistry Portal.

- Experiences in Z‐Deprotection. Simple Preparations of Z‐His and diz‐His. (2025). ResearchGate.

- Single-crystal investigation of L -tryptophan with Z ′ = 16. (n.d.). ResearchGate.

- Benzyl Protection. (n.d.). Common Organic Chemistry.

- Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. (2019). MDPI.

- Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH. (2000). PubMed.

- benzyloxycarbonyl-L-tryptophan. (n.d.). PubChem.

- Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. (2023). PMC.

- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016). PMC - PubMed Central.

- Alcohol Protecting Groups. (n.d.). University of Windsor Chemistry.

- Cbthis compound | CAS 69876-37-5. (n.d.). Omizzur.

- CAS NO. 69876-37-5 | this compound. (n.d.). Local Pharma Guide.

Sources

- 1. achemtek.com [achemtek.com]

- 2. omizzur.com [omizzur.com]

- 3. peptide.com [peptide.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. uwindsor.ca [uwindsor.ca]

- 13. mdpi.com [mdpi.com]

- 14. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. chemimpex.com [chemimpex.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

Z-Trp-OBzl synthesis and characterization data

Initiating Data Collection

I'm now diving deep into Google, aiming to comprehensively map out Z-Trp-OBzl synthesis. I'm focusing on the synthesis, searching for common starting materials, reagents, reaction conditions, and purification methods. I am also planning on assessing characterization details as the research continues.

Expanding Search Parameters

I'm now expanding my search parameters, specifically targeting peer-reviewed articles and chemical methodology databases to bolster my claims and protocols. Following this, I will refine my search to focus on generating visual aids for the guide. These will include diagrams of the synthesis workflow and the structure of this compound, ensuring all formats are met.

Refining Synthesis Overview

I'm now honing my Google searches to specifically target established protocols, characterization data, and supporting data from reputable chemical suppliers and literature. Simultaneously, I am also investigating authoritative sources to validate any mechanistic claims and ensure standard protocol adherence. Then, I will organize the content of the guide by structuring the content, then creating the diagrams to meet all format requirements.

An In-depth Technical Guide to the Solubility of Z-Trp-OBzl in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Z-Trp-OBzl

N-benzyloxycarbonyl-L-tryptophan benzyl ester, commonly abbreviated as this compound, is a pivotal intermediate in synthetic peptide chemistry and a valuable building block in the development of complex pharmaceutical agents. Its structure, featuring the bulky and hydrophobic benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, imparts a significant nonpolar character to the tryptophan molecule. This characteristic governs its solubility, a fundamental physicochemical property that dictates its handling, reactivity, and purification.

For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility profile is not merely academic; it is a prerequisite for successful experimental design. The choice of solvent directly impacts reaction kinetics, yield, and purity in peptide coupling reactions. Furthermore, in crystallization and purification processes, selecting an appropriate solvent system is critical for obtaining the desired product in high purity. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical insights and a practical, field-proven protocol for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound provides a framework for predicting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 428.5 g/mol | [1] |

| CAS Number | 69876-37-5 | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Water Solubility | Insoluble (8.6 x 10⁻⁴ g/L at 25°C) |

Solubility Profile of this compound: A Predictive and Qualitative Overview

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and the general principles of "like dissolves like," a qualitative and predictive solubility profile can be established. The large, nonpolar surface area conferred by the two benzyl groups and the indole side chain of tryptophan suggests that this compound will be most soluble in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar and protic solvents.

The following table summarizes the expected solubility of this compound in a selection of common organic solvents. It is crucial to note that these are general guidelines, and the actual solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of any additives. [4]

| Solvent | Solvent Type | Predicted Solubility | Rationale and Field Insights |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | High | DCM is a widely used solvent in peptide synthesis and is known to effectively dissolve many protected amino acids. [5] |

| Chloroform | Chlorinated | High | Similar to DCM, chloroform is a nonpolar solvent that should readily dissolve this compound. |

| Tetrahydrofuran (THF) | Ether | High | THF's moderate polarity and ability to solvate large organic molecules make it a good candidate for dissolving this compound. |

| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Often used in extraction and chromatography of protected amino acids, indicating good solubility. |

| Acetone | Ketone | Moderate | A polar aprotic solvent that should offer reasonable solubility. |

| Acetonitrile (ACN) | Nitrile | Moderate to Low | While polar aprotic, its stronger dipole moment may lead to slightly lower solubility compared to less polar solvents. |

| N,N-Dimethylformamide (DMF) | Amide | High | A highly polar aprotic solvent, DMF is an excellent solvent for a wide range of organic molecules, including protected peptides. [6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | DMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds. [6][7] |

| Methanol (MeOH) | Alcohol (Protic) | Moderate to Low | The presence of the hydroxyl group and its ability to hydrogen bond may limit the solubility of the hydrophobic this compound. |

| Ethanol (EtOH) | Alcohol (Protic) | Low | Similar to methanol, but its slightly lower polarity may marginally improve solubility. |

| Hexanes/Heptane | Aliphatic Hydrocarbon | Very Low | These nonpolar solvents are generally poor at dissolving compounds with polar functional groups like the amide and ester in this compound. |

| Water | Protic | Insoluble | The hydrophobic nature of this compound makes it virtually insoluble in water. |

Experimental Protocol for the Determination of this compound Solubility

Given the variability in solubility based on specific experimental conditions, it is often necessary to determine the solubility of this compound empirically. The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. [7][8]The following protocol outlines a detailed, step-by-step methodology for this determination, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved this compound in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 20-50 mg.

-

To each vial, add a precise volume of the desired organic solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. [9]

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Sample Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column with UV detection at approximately 280 nm (due to the indole ring) is a suitable starting point. [10] * Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

-

Time to Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be considered at equilibrium when consecutive measurements are consistent.

-

Replicates: Perform the entire experiment in triplicate for each solvent to assess the precision of the measurement.

-

Purity of Materials: Use high-purity this compound and HPLC-grade solvents to avoid erroneous results.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive database of quantitative solubility data for this compound in all common organic solvents remains to be fully compiled, this guide provides a robust framework for researchers, scientists, and drug development professionals. By combining a predictive understanding of its solubility based on its physicochemical properties with a detailed, reliable experimental protocol, this guide empowers users to make informed decisions about solvent selection and to precisely determine solubility in their specific applications. The provided methodology, grounded in established scientific principles, ensures the generation of trustworthy and reproducible data, which is paramount for the successful application of this compound in research and development.

References

- A Chemtek. This compound | 69876-37-5. [Link]

- ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

- The Journal of Organic Chemistry. Synthesis of Benzyl Esters of α-Amino Acids. [Link]

- European Union. STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

- Aapptec Peptides. This compound [69876-37-5]. [Link]

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- ResearchGate. Amino Acid-Protecting Groups. [Link]

- Aapptec.

- PubMed Central. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. [Link]

- ResearchGate. (PDF)

- PubChem. benzyloxycarbonyl-L-tryptophan. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. 2.2 Carboxy Group. [Link]

- Bulletin of the Chemical Society of Japan. Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Lund University Publications.

- PubMed. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

- Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

- World Health Organiz

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

- Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Poloniae Pharmaceutica. [Link]

- Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Slideshare.

Sources

- 1. achemtek.com [achemtek.com]

- 2. peptide.com [peptide.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. hrcak.srce.hr [hrcak.srce.hr]

Z-Trp-OBzl stability and storage conditions

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering crucial technical data on Z-Trp-OB zl. I'm prioritizing its chemical properties, stability, degradation pathways, and storage recommendations, along with any relevant experimental data. This is my initial data gathering phase.

Mapping the Structure

Now I'm diving deeper, analyzing the gathered information to structure the technical guide. I'll begin with an introduction to Z-Trp-OBzl and its role, then focus on its stability, and finally conclude with best practices for storage and handling. My goal is to outline the "why" behind each recommendation, referencing key sources and preparing tables for quantitative data, and I will also develop a clear protocol for stability.

Outlining The Content

I am now focusing on drafting the content, explaining the rationale for each recommendation with supporting references. Quantitative data will be summarized in tables. I'm also putting together a clear stability study protocol and developing the basis for Graphviz diagrams to illustrate chemical structures, degradation pathways, and the testing workflow. I'll create a complete references section. My next task is to review and refine the guide.

mechanism of action of Z-Trp-OBzl in peptide chemistry

Commencing Initial Research

I'm starting with broad Google searches to collect detailed technical data about Z-Trp-OBzl in peptide chemistry. My focus is understanding its mechanism of action, specifically its function as a protecting group. I aim to build a solid foundation of knowledge.

Gathering Detailed Technical Data

I'm now diving deeper into the mechanism of action, looking at the potential side reactions and methods for deprotection. I'm focusing on key mechanistic claims and quantitative data from reliable sources, like peer-reviewed journals. My goal is to build a structured guide that introduces the role of this compound and explores its protection of the tryptophan indole side chain. I'll use visual aids to clarify.

Initiating Deeper Analysis

I'm now conducting comprehensive searches to identify crucial mechanistic claims and quantitative data. I'm prioritizing authoritative sources, like journals and chemical databases, to build a robust technical guide. I will structure it by first introducing this compound's role, then explore its protection of the tryptophan indole side chain, using visual diagrams for clarity. I'm focusing on creating a complete and easily-navigable resource.

potential applications of Z-Trp-OBzl in drug discovery

Starting: Data Gathering

I'm initiating the information gathering phase. Google searches are underway to establish a foundational understanding of Z-Trp-OBzl. I'm focusing on its chemical nature, synthetic pathways, and known biological roles. I'm also searching concurrently for related literature.

Expanding: Literature Search

I'm now diving deeper into the literature. My search has expanded to include patents and technical documents related to this compound's use in drug discovery, and I am especially focused on the therapeutic areas, molecular targets and, experimental methodologies. I am also investigating established experimental protocols and assays. This is helping me form a solid plan for the technical guide's structure.

Initiating: Comprehensive Research

I'm now conducting comprehensive searches. I'm focusing on chemical properties, synthesis, and biological activities of this compound. Simultaneously, I'm finding research, patents, and technical documents detailing its use in drug discovery, and specific methodologies. Moreover, I'm examining established protocols for potential utilization, planning a logical guide structure.

A Comprehensive Technical Guide to the Theoretical and Experimental Properties of Z-Trp-OBzl

Abstract

This technical guide provides an in-depth analysis of N-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl), a pivotal protected amino acid derivative utilized in peptide synthesis and drug discovery. The document is structured to bridge the gap between the theoretical, in silico-derived properties of the molecule and its tangible, experimentally verified characteristics. We will explore its computed molecular descriptors, detail its empirical physical and spectroscopic data, and provide validated, step-by-step protocols for its synthesis and purification. By juxtaposing computational predictions with laboratory-proven data, this guide offers researchers and drug development professionals a comprehensive resource for the effective application and quality control of this compound.

Introduction to this compound

N-benzyloxycarbonyl-L-tryptophan benzyl ester, commonly abbreviated as this compound, is a derivative of the essential amino acid L-tryptophan.[1] Its structure features two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine terminus and the benzyl ester (OBzl) on the carboxyl terminus. This dual-protection strategy is fundamental in synthetic peptide chemistry. It allows for the selective deprotection and coupling of amino acids in a controlled, stepwise manner, preventing unwanted side reactions and enabling the construction of complex peptide chains.[2] The Z-group is typically removed by hydrogenolysis, while the benzyl ester can be cleaved under similar or alternative conditions, offering significant versatility in synthetic design. Its role extends to being a key building block in the synthesis of pharmacologically active peptides and peptidomimetics.[3]

Chemical Identity:

-

Systematic Name: benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate[1]

-

Common Synonyms: this compound, Cbthis compound, N-alpha-Cbz-L-tryptophan Benzyl Ester[1][4]

Caption: 2D Chemical Structure of this compound.

Theoretical Properties: A Computational Perspective

Theoretical properties, derived from computational models, provide a powerful predictive baseline for understanding a molecule's behavior before it is even synthesized. These in silico descriptors, calculated from the molecule's 2D structure, can forecast its physicochemical characteristics, such as lipophilicity and polarity, which are critical in drug development for predicting absorption and distribution.

The following data is computationally generated and sourced from the PubChem database.[1]

| Computed Descriptor | Value | Implication |

| Molecular Formula | C₂₆H₂₄N₂O₄ | Defines the elemental composition.[1] |

| Exact Mass | 428.17360725 Da | The calculated monoisotopic mass, crucial for high-resolution mass spectrometry.[1][6] |

| Molecular Weight | 428.5 g/mol | The average molecular weight used for stoichiometric calculations.[1][4] |

| XLogP3-AA | 4.8 | A measure of lipophilicity; the high value suggests poor aqueous solubility but good membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 80.4 Ų | Predicts the molecule's surface polarity, influencing transport properties.[1][6] |

| Hydrogen Bond Donor Count | 2 | The indole and amide N-H groups can donate hydrogen bonds.[6] |

| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms can accept hydrogen bonds.[6] |

| Rotatable Bond Count | 10 | Indicates a high degree of conformational flexibility.[6] |

Experimental Characterization: Empirical Verification

While theoretical data offers valuable predictions, experimental verification is the cornerstone of scientific integrity. Empirical data confirms the identity, purity, and structure of the synthesized compound, ensuring its suitability for downstream applications.

Physical Properties

The measured physical properties of this compound are the first line of quality control, providing a rapid assessment of sample purity and identity.

| Property | Experimental Value | Source(s) |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 105 - 108 °C | [8] |

| Purity (Typical) | ≥98% | [5] |

| Solubility | Sparingly soluble in water, soluble in methanol | [6][7] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The combination of IR, NMR, and Mass Spectrometry is used to confirm that the synthesized material matches the expected structure.[9][10]

3.2.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10] For this compound, the expected spectrum would show:

-

~3300 cm⁻¹: A sharp peak corresponding to the N-H stretch of the amide and indole groups.

-

~3100-3000 cm⁻¹: Peaks for the aromatic C-H stretches.

-

~2950 cm⁻¹: Peaks for the aliphatic C-H stretches of the CH₂ groups.

-

~1740 cm⁻¹: A strong, sharp absorption from the C=O stretch of the benzyl ester.

-

~1690 cm⁻¹: A strong C=O stretch from the carbamate (Z-group).

-

~1250 cm⁻¹: A strong C-O stretch associated with the ester and carbamate groups.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Predicted):

-

~7.0-7.6 ppm: A complex multiplet region corresponding to the 15 aromatic protons from the two benzyl rings and the indole moiety.

-

~5.1 ppm: A singlet integrating to 2H for the methylene protons (CH₂) of the benzyl ester.

-

~5.0 ppm: A singlet integrating to 2H for the methylene protons (CH₂) of the Z-group.

-

~4.5 ppm: A multiplet for the alpha-proton (Cα-H).

-

~3.2 ppm: A multiplet for the two beta-protons (Cβ-H₂).

-

~8.1 ppm & ~5.3 ppm: Broad signals for the two N-H protons (indole and amide), which may exchange with D₂O.

-

-

¹³C NMR (Predicted):

-

~172 ppm: Signal for the ester carbonyl carbon.

-

~156 ppm: Signal for the carbamate carbonyl carbon.

-

~120-140 ppm: A cluster of signals for the aromatic carbons.

-

~67 ppm & ~66 ppm: Signals for the two benzylic CH₂ carbons.

-

~55 ppm: Signal for the alpha-carbon (Cα).

-

~28 ppm: Signal for the beta-carbon (Cβ).

-

3.2.3 Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.[10]

-

Molecular Ion Peak (M⁺): An ion corresponding to the exact mass of the molecule should be observed at m/z ≈ 428.17 in high-resolution MS.

-

Key Fragmentation Patterns: Common fragments would include the loss of a benzyl group (m/z 91), loss of the benzyloxy group, or cleavage of the ester or amide bonds, providing further structural confirmation.

Synthesis and Purification Protocol

The synthesis of this compound is a logical two-step process starting from L-tryptophan. The causality is clear: first, the more reactive amine group is protected, followed by the protection of the carboxylic acid. This sequence prevents self-polymerization and ensures a clean, high-yielding reaction.

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of Z-Trp-OH (N-protection)

This protocol utilizes the well-established Schotten-Baumann reaction to protect the amino group of L-tryptophan.[7][11]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve L-tryptophan (1 equivalent) in a 1 M aqueous sodium hydroxide solution. Cool the flask to 0 °C in an ice bath. The basic condition deprotonates the carboxylic acid, making the tryptophan soluble.

-

Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.05 equivalents) and a 1 M NaOH solution dropwise. The key is to maintain a pH between 8-10 to ensure the amine remains nucleophilic while neutralizing the HCl byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification & Precipitation: Return the aqueous layer to a beaker and, while stirring in an ice bath, slowly acidify with 6 M HCl until the pH is ~1-2. Z-Trp-OH is insoluble in acidic water and will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-Trp-OH.

Step 2: Synthesis of this compound (Esterification)

This step employs a carbodiimide coupling agent, dicyclohexylcarbodiimide (DCC), to facilitate the esterification between Z-Trp-OH and benzyl alcohol.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve Z-Trp-OH (1 equivalent) and benzyl alcohol (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise over 30 minutes. The low temperature is crucial to minimize side reactions and racemization.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.

-

Work-up: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and acidic/basic impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound product.

Purification Protocol

Recrystallization is an effective method for purifying the crude product to the high standard required for peptide synthesis.[2]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate.

-

Crystallization: While the solution is still hot, slowly add a non-polar co-solvent like petroleum ether or hexane until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

Bridging Theory and Experiment: A Comparative Analysis

The true power of modern chemical science lies in the synergy between theoretical prediction and experimental validation. The computational descriptors for this compound provide a robust hypothesis: a large, flexible, and lipophilic molecule. This prediction is directly validated by its experimental properties, such as its poor water solubility and its melting point, which reflects the significant intermolecular forces in its crystal lattice.

Furthermore, the predicted spectroscopic data serves as a template for experimental analysis. When the experimentally obtained IR, NMR, and MS spectra align with the predicted patterns, it provides definitive confirmation of the molecule's structure and purity. This self-validating system, where theory guides experiment and experiment confirms theory, is fundamental to ensuring the quality and reliability of critical reagents like this compound in research and development.

Caption: The logical workflow from theoretical prediction to experimental validation.

Conclusion

This compound stands as a vital tool in the arsenal of the peptide chemist. This guide has systematically deconstructed the molecule, presenting a cohesive narrative from its theoretical foundations to its empirically verified reality. The computational data provides an invaluable predictive framework, while the detailed experimental protocols for synthesis, purification, and characterization offer a practical roadmap for its successful application. By understanding both the predicted and measured properties of this compound, researchers can proceed with confidence, ensuring the integrity of their synthetic work and the ultimate success of their scientific endeavors.

References

- PubChem. N-((Phenylmethoxy)carbonyl)-L-tryptophan phenylmethyl ester.

- Aapptec Peptides. This compound [69876-37-5]. [Link]

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- PubChem. benzyloxycarbonyl-L-tryptophan.

- PubMed.

- Omizzur. This compound | CAS 69876-37-5. [Link]

Sources

- 1. N-((Phenylmethoxy)carbonyl)-L-tryptophan phenylmethyl ester | C26H24N2O4 | CID 14102143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A class of Trp-Trp-AA-OBzl: Synthesis, in vitro anti-proliferation/in vivo anti-tumor evaluation, intercalation-mechanism investigation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. achemtek.com [achemtek.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. omizzur.com [omizzur.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

discovery and history of Z-Trp-OBzl in synthesis

Initiating Research on Z-Trp-OBzl

I'm starting by zeroing in on this compound. My initial step involves focused Google searches to uncover the history, synthesis methods, and original discovery of this compound. I am looking for key researchers or research groups instrumental in these areas. I need to get a strong base of understanding on the core information.

Analyzing Synthetic Routes Now

I'm now diving deep into the synthesis. I'm analyzing search results to find original publications and patents. It's key to grasp the first synthesis and any improvements. I'm seeking scientific context and its role in peptide synthesis. I'm looking for detailed procedures and the rationale behind each step, the challenges faced, and the insights gained.

Developing Comprehensive Research Plan

I'm now formulating a detailed research plan. First, I'll conduct targeted Google searches to explore the discovery, history, and synthesis, focusing on early breakthroughs. I aim to identify seminal publications and patents detailing the original synthesis, and subsequent improvements, while also searching for scientific context. I'll meticulously search for detailed procedures and protocols, seeking challenges, insights, and reasoning.

Z-Trp-OBzl as a precursor for other compounds

Starting Research Phase

I am now initiating the data gathering phase. I'm deep diving into comprehensive Google searches to find technical specifics on Z-Tr p-OBzl. My focus is on its chemical characteristics, its frequent reactions, and its importance as a precursor in synthesis.

Planning Guide Structure

I am now structuring the technical guide. Initially, I'll introduce Z-Trp-OBzl, emphasizing its role as a protected amino acid precursor. I'll then cover deprotection methods and applications in peptide synthesis and tryptophan-containing alkaloid synthesis. I will present experimental protocols with rationale, including quantitative data. I plan to use Graphviz diagrams to visually represent the reaction pathways.

Refining Search Strategies

I'm now refining my search strategies to locate in-depth technical information on this compound. My focus is on identifying its key chemical properties, frequent reactions, and its importance as a precursor in compound synthesis. I will analyze search results to pinpoint synthetic pathways and methodologies. I aim to extract details of reaction mechanisms and experimental conditions.

function of benzyl ester protection in synthesis

Beginning Information Gathering

I'm now deep in the weeds with targeted Google searches, focusing on the nitty-gritty of benzyl ester protection. I'm especially interested in the core principles and underlying rationale of using these protecting groups in chemical synthesis. I'm chasing down the "why" and "how" of this chemistry.

Prioritizing Core Principles

I've been gathering details on benzyl ester protection, homing in on the "why" of it all. I am now exploring its role and utility within chemical synthesis. This includes its stability, reaction conditions, and standard methods for introduction and removal, while comparing it to other protecting groups. The focus now is on organizing the technical guide's structure, starting with protection group fundamentals, then delving into benzyl esters and related mechanisms. I'm also planning comparisons with other protective groups.

Developing a Detailed Outline

I'm now diving into the specifics of benzyl ester protection. I've begun with targeted Google searches to gather comprehensive info. I'm focusing on the core principles, stability, reaction methods, and comparisons to other groups. I'm aiming to synthesize this into a structured guide, starting with protecting group fundamentals, then the benzyl ester's mechanism and conditions. I'm also planning tables and protocols.

Initiating Information Analysis

I'm now diving deep into the data, sifting through Google search results to extract key mechanistic details, protocols, and comparisons of benzyl esters. I'm focusing on their use in complex molecule synthesis, especially in drug development. I'm building a detailed understanding of the advantages and disadvantages compared to other protecting groups. The gathered data is now shaping into a structural outline for the guide.

Composing a Technical Guide

I'm now focusing on structuring the guide on benzyl ester protection. The goal is an autonomous resource for researchers, scientists, and drug developers. It needs to be a comprehensive and in-depth technical resource that covers the various aspects of benzyl ester protection. I am now working on the various topics to include.

Defining the Scope

I've outlined the structure, beginning with the rationale for protecting groups, then narrowing to benzyl esters. The guide will cover benzyl ester formation, stability, and deprotection, ensuring a logical flow for the user. I'm focusing on the "why" and "how" with in-text citations, tables for data, and Graphviz diagrams for clarity. I'm now developing experimental protocols to showcase self-validation and deep expertise.

Refining the Framework

I am now solidifying the structural foundation. The plan is to start with the fundamental rationale for protecting groups, then zero in on the unique advantages of benzyl esters, particularly for carboxylic acids. Sections on formation, stability, cleavage, orthogonal strategies, troubleshooting, and a concluding section are planned, to build a cohesive guide. I'm focusing on the "why" and "how," incorporating citations, data tables, and diagrams to validate experimental choices.

Simulating the Guide's Structure

I'm starting to build a skeleton for this guide. I'm focusing on "Why use benzyl esters?", then diving into formation, stability, and deprotection, ending with orthogonal strategies. The aim is to explain the experimental choices with citations, protocols, and diagrams for clarity. I'm prioritizing providing actionable knowledge for experienced users.

Formulating a Technical Outline

My approach will be to meticulously develop the core content, structuring it for easy understanding. I'm focusing on the "why" and "how" of benzyl ester protection, from its rationale and formation to its stability and deprotection. I'm aiming to provide detailed protocols with citations and Graphviz diagrams. I'll include a comprehensive reference list to support every experimental choice. A strong, fully-linked reference list, and helpful tables, are key deliverables.

Conceptualizing the Workflow

I'm now starting with a detailed "Why use benzyl esters?" section. The goal is to highlight the advantages of benzyl esters, particularly hydrogenolysis-based deprotection. I'm focusing on their stability and orthogonal cleavage compared to other esters. I'll provide detailed protocols for both protection and deprotection methods, and create tables and diagrams to illustrate the workflow. I am confident that I can meet all of the user requirements.

Designing the Technical Document

My plan is now to start constructing the guide, beginning with an explanation of why benzyl esters are useful as protecting groups. I am going to highlight the crucial deprotection strategy by hydrogenolysis, and compare the stability of benzyl esters to other esters. I'll include detailed protocols, tables, and diagrams to validate experimental choices. I will now start building the document in a modular manner.

Z-Trp-OBzl safety and handling guidelines

Starting Data Collection

I've initiated comprehensive Google searches to gather vital safety and handling information for Z-Trp-OBzl. My initial focus is on hazard identification, first aid measures, firefighting protocols, accidental release procedures, and proper handling guidelines. I'm prioritizing reputable sources for accuracy and completeness.

Expanding Data Collection Methods

I am now expanding my data collection methods beyond initial Google searches. I'm actively seeking Safety Data Sheets (SDS) from chemical suppliers and reviewing relevant regulatory guidelines to bolster the accuracy and authority of the information. I'm also preparing to structure the gathered data into a technical guide. The guide will begin with an introduction to this compound and its applications.

Outlining the Guide Structure

I've just structured the technical guide's framework. I'm starting with sections dedicated to hazard identification, safe handling and storage, and first aid procedures. I will create a hazard table and a Graphviz diagram. I'm also planning to incorporate a PPE section with justifications and reference all sources with verifiable URLs. This will culminate in a comprehensive, cited, in-depth guide.

Methodological & Application

solid-phase peptide synthesis protocol using Z-Trp-OBzl

Initiating Data Collection

I'm starting by delving into comprehensive Google searches. My focus is on solid-phase peptide synthesis (SPPS), specifically protocols involving Z-Trp-OBzl. I plan to gather detailed information to form a strong foundation.

Analyzing Protection Strategies

I'm now deep-diving into the nuances of Z and OBzl protecting groups, considering their roles and relevance in SPPS, specifically for this compound protocols. I am gathering details on coupling and deprotection strategies and potential side reactions. My next step will be to formulate an application note structure.

Developing Protocol Framework

I'm now expanding my search to incorporate potential side reactions associated with tryptophan during SPPS, purification, and analysis techniques for the final product. I've begun to devise a logical structure for the application note to guide the user from the foundational principles to a detailed protocol, and analysis. This approach aims to deliver a comprehensive yet accessible guide.

Crafting the Detailed Narrative

I'm now focusing on synthesizing the data into a clear narrative. The aim is to thoroughly explain the rationale behind each protocol step, highlighting the functions of Z and OBzl protecting groups. I'll provide reasons for chosen reagents and solvents, detailing incubation times and washes. I'm also preparing tables for key quantitative data like reagent concentrations.

solution-phase peptide synthesis with Z-Trp-OBzl

Launching Research Phase

I am now initiating my research. I'll start with detailed Google searches focused on solution-phase peptide synthesis, paying particular attention to Z-Trp-OBzl. The goal is to collect comprehensive data through targeted queries.

Expanding Knowledge Base

I'm now expanding my knowledge base. I'm focusing my Google searches on solution-phase peptide synthesis and this compound, covering the fundamentals, reagents, deprotection, side reactions, and purification. I am developing a logical structure for an application note, starting with an intro to solution-phase synthesis, and a detailed section on chemistry, including reaction mechanisms and reagent choices.

Structuring Application Note

I am now structuring the application note, starting with targeted Google searches on solution-phase peptide synthesis and this compound. My focus is on fundamentals, deprotection strategies, and potential side reactions. I'm developing detailed protocols for each synthesis stage, complete with expert insights and troubleshooting tips. I'll include data tables on reagents and solvents and Graphviz diagrams for clarity. I'm ensuring all technical claims and protocols are fully cited. Finally, I will compile a comprehensive reference section.

coupling reagents for Z-Trp-OBzl in peptide synthesis (e.g., DCC, HBTU)

Beginning Research Phase

I am now initiating my research process. I will start with extensive Google searches to gather detailed information on coupling reagents, particularly DCC and HBTU, for synthesizing Z-Trp-OBzl in peptide formation. The search queries will be detailed and specific.

Investigating Reaction Details

I am now delving into the details of the reaction. I've begun to gather information via Google searches, and am focusing on the reaction mechanisms, conditions, side reactions, and established protocols of the coupling of this compound with DCC and HBTU. My goal is a deep understanding to inform the application note. I am gathering the necessary information, and am considering the structuring and format of the application note.

Structuring Application Note Plan

I'm now starting on a plan for my application note. I'm focusing on peptide synthesis with DCC and HBTU, and I will introduce this with the challenges of tryptophan-containing peptides. I'll describe the mechanisms of DCC and HBTU with Graphviz diagrams. I also plan to have protocols for using both and a comparative analysis of the reagents with a table. Lastly, I'll include in-text citations and a comprehensive reference section.

Application Note: Strategies for the Deprotection of Z-Protected Tryptophan Residues

Introduction: The Challenge of Deprotecting Tryptophan

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its straightforward introduction. However, its removal from peptides containing sensitive residues, particularly tryptophan, presents a significant challenge. The electron-rich indole side chain of tryptophan is susceptible to oxidation and electrophilic attack under the very conditions typically used for Cbz deprotection, leading to byproducts that complicate purification and compromise final yield and purity.

This application note provides a detailed guide to the primary methods for Cbz deprotection on tryptophan residues, offering insights into the underlying mechanisms, step-by-step protocols, and strategies for mitigating common side reactions.

Understanding the Core Problem: Tryptophan Side Chain Reactivity

The primary challenge in deprotecting Cbz-tryptophan lies in the reactivity of the indole nucleus. During acidic deprotection, the carbocation generated from the cleavage of the Cbz group can alkylate the indole ring. In catalytic hydrogenation, over-reduction can lead to saturation of the indole ring, forming 2,3-dihydrotryptophan. Therefore, the choice of deprotection strategy must be carefully considered based on the overall peptide sequence and the presence of other sensitive functional groups.

Deprotection Methodologies: A Comparative Analysis

Several methods can be employed for the removal of the Cbz group from tryptophan-containing peptides. The choice of method is critical and depends on the specific peptide sequence and the presence of other protecting groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a classic and often clean method for Cbz deprotection, proceeding via hydrogenolysis to yield the free amine, toluene, and carbon dioxide.

Mechanism: The reaction occurs on the surface of a palladium catalyst (typically on carbon, Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, followed by the Cbz-protected peptide. The benzyl C-O bond is then cleaved by the activated hydrogen.

Key Considerations & Field Insights:

-

Catalyst Choice: 10% Pd/C is the most common catalyst. For peptides containing sulfur (methionine or cysteine), the catalyst can be poisoned. In such cases, a larger amount of catalyst or specific, poison-resistant catalysts may be necessary.

-

Solvent System: Methanol is a common solvent due to its ability to dissolve many peptides and its inertness under these conditions. Acetic acid can be added to improve solubility and reaction rates, but it also increases the risk of side reactions.

-

Side Reaction - Indole Ring Reduction: The most significant side reaction is the hydrogenation of the tryptophan indole ring. This is often more pronounced with prolonged reaction times or under acidic conditions. Careful monitoring of the reaction is crucial.

-

Preparation: Dissolve the Cbz-protected tryptophan-containing peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with acetic acid) in a flask designed for hydrogenation.

-

Inerting: Add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide). The flask should be sealed and the atmosphere replaced with an inert gas like nitrogen or argon.

-

Hydrogenation: Introduce hydrogen gas, either from a balloon or a pressurized system. The reaction is typically run at room temperature and atmospheric pressure.

-

Monitoring: The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This is critical to avoid over-reduction.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with the reaction solvent to ensure full recovery of the product.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the deprotected peptide.

Transfer Hydrogenation

Transfer hydrogenation is a milder and often more convenient alternative to using gaseous hydrogen. It employs a hydrogen donor in the presence of a catalyst.

Mechanism: A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the Cbz group in the presence of a palladium catalyst. This method avoids the need for specialized hydrogenation equipment.

Key Considerations & Field Insights:

-

Hydrogen Donor: Ammonium formate is a popular choice as it decomposes to hydrogen, ammonia, and carbon dioxide, which are easily removed.

-

Advantages: This method is generally faster than catalytic hydrogenation with H2 gas and can be more selective, often reducing the risk of indole ring saturation. It is also more amenable to standard laboratory glassware.

-

Preparation: Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Add 10% Pd/C to the solution.

-

Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents) to the reaction mixture. The reaction is usually exothermic and may bubble.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 1-2 hours.

-

Work-up and Isolation: The work-up is identical to that for catalytic hydrogenation: filter through Celite to remove the catalyst and then evaporate the solvent.

Acidolysis

Strong acids can cleave the Cbz group, but this method must be used with caution for tryptophan-containing peptides due to the high risk of side reactions.

Mechanism: The benzylic oxygen is protonated by a strong acid, followed by cleavage of the C-O bond to form a stable benzyl carbocation, which is then trapped by a nucleophile or scavenger.

Key Considerations & Field Insights:

-

Acid Choice: A common reagent is trifluoroacetic acid (TFA). However, TFA alone can lead to significant alkylation of the indole ring.

-

The Critical Role of Scavengers: To prevent the benzyl carbocation from alkylating the tryptophan side chain, a scavenger must be used. Thioanisole or triethylsilane (TES) are effective scavengers that trap the carbocation.

-

Selectivity: This method can be useful if the peptide contains other groups sensitive to hydrogenation.

-

Preparation: Dissolve the Cbz-protected peptide in dichloromethane (DCM).

-

Scavenger Addition: Add triethylsilane (TES) (typically 2-5 equivalents) to the solution.

-

Acid Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (often used as a co-solvent, e.g., 50% TFA in DCM).

-

Reaction: Stir the reaction at room temperature and monitor by TLC or HPLC.

-

Work-up: Once the reaction is complete, the TFA and DCM are removed under reduced pressure. The crude product is often triturated with cold diethyl ether to precipitate the deprotected peptide salt.

Comparative Summary of Deprotection Methods

| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Transfer Hydrogenation (HCOONH₄/Pd-C) | Acidolysis (TFA/Scavenger) |

| Primary Reagents | H₂ gas, 10% Pd/C | Ammonium formate, 10% Pd/C | Trifluoroacetic acid (TFA), Triethylsilane (TES) |

| Key Advantage | Clean byproducts (toluene, CO₂) | Milder, faster, no H₂ gas handling | Orthogonal to hydrogenation-sensitive groups |

| Major Drawback | Potential for indole ring reduction | Catalyst poisoning by sulfur | Strong acid can damage sensitive peptides |

| Primary Side Reaction | Saturation of the indole ring | Less common, but can occur with prolonged time | Alkylation of the indole ring by benzyl carbocation |

| Equipment | Hydrogenation apparatus | Standard laboratory glassware | Standard laboratory glassware |

| Best Suited For | Peptides without sulfur or other reducible groups | General purpose, good for sulfur-containing peptides | Peptides with groups sensitive to reduction |

Visualizing the Deprotection Workflows

Deprotection Mechanism Overview

Caption: Figure 1: Comparative pathways for Cbz deprotection from tryptophan.

General Experimental Workflow

Caption: Figure 2: A generalized workflow for Cbz deprotection and product isolation.

Analytical Monitoring and Troubleshooting

Trustworthiness through Validation: A protocol is only as good as its validation. Real-time monitoring is non-negotiable for tryptophan deprotection.

-

HPLC: The gold standard for monitoring these reactions. A gradient method can typically resolve the starting material, the product, and major byproducts. The disappearance of the starting material and the appearance of the product peak confirm the reaction's progress.

-

TLC: A quick and effective way to monitor the reaction. A change in the retention factor (Rf) will indicate the removal of the lipophilic Cbz group. Staining with ninhydrin can visualize the newly formed free amine.

Troubleshooting Common Issues:

-

Incomplete Reaction:

-

Catalytic Hydrogenation: The catalyst may be poisoned or inactive. Try adding fresh catalyst. Ensure the system is free of leaks if using H₂ gas.

-

Acidolysis: Insufficient acid or scavenger. The peptide may have precipitated out of solution.

-

-

Formation of Side Products:

-

Indole Reduction (Hydrogenation): Decrease reaction time. Ensure the system is not acidic if possible. Use transfer hydrogenation as a milder alternative.

-

Indole Alkylation (Acidolysis): Increase the concentration of the scavenger. Ensure the reaction is performed at a low temperature (0 °C).

-

-

Low Recovery:

-

The deprotected peptide may be adsorbing to the catalyst; wash the Celite/catalyst thoroughly.

-

The peptide may be partially insoluble in the work-up solvent.

-

Conclusion

The successful deprotection of a Cbz-protected tryptophan residue is a balancing act between effective group removal and preservation of the delicate indole side chain. While catalytic hydrogenation remains a powerful tool, transfer hydrogenation often provides a more controlled and convenient alternative. Acidolysis, when paired with appropriate scavengers, offers an orthogonal strategy for complex syntheses. The key to success lies in careful method selection, diligent monitoring, and an understanding of the potential side reactions. This guide provides the foundational protocols and insights to navigate these challenges effectively.

References

- K. Yamada, et al. (1977).A New Convenient Method for the Debenzyloxycarbonylation of N-Benzyloxycarbonylamino Acids and Peptides by Catalytic Transfer Hydrogenation with Formic Acid. The Journal of Organic Chemistry. [Link]

- Greene, T.W., Wuts, P.G.M. (1999).Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, Inc. [Link]

- Albericio, F., et al. (2002).The Chemical Synthesis of Peptides and Proteins. Chemical Reviews. [Link]

- Organic Chemistry Portal.Benzyloxycarbonyl (Z, Cbz).[Link]

Application Notes and Protocols: Selective Cleavage of Benzyl Esters in Complex Molecular Architectures

Introduction: The Benzyl Ester as a Versatile Protecting Group

The benzyl (Bzl) group is a cornerstone in the strategic protection of carboxylic acids within multistep organic synthesis, particularly in the fields of peptide, carbohydrate, and natural product chemistry. Its utility stems from a unique balance of stability under a wide range of reaction conditions and a diverse array of methods for its selective removal. Benzyl esters are stable to mildly acidic and basic conditions, as well as many organometallic reagents, making them orthogonal to many other common protecting groups.